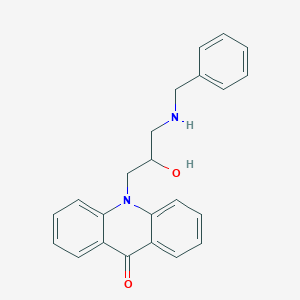
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium on carbon, and reagents like benzylamine and epichlorohydrin .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced acridine compounds, and substituted acridine derivatives.
科学研究应用
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one has several scientific research applications, including:
作用机制
The mechanism of action of 10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one involves its interaction with biological macromolecules, such as DNA and proteins. The benzylamino group allows the compound to intercalate into DNA, disrupting replication and transcription processes. Additionally, the hydroxypropyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
9-Carboxyacridine: Known for its corrosion inhibition properties.
9-Methylacridine: Exhibits similar biological activities but with different potency.
9-Aminoacridine: Used as an antimicrobial agent and in the treatment of neurodegenerative diseases.
Uniqueness
10-(3-(Benzylamino)-2-hydroxypropyl)acridin-9(10H)-one is unique due to the presence of both benzylamino and hydroxypropyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
10-[3-(benzylamino)-2-hydroxypropyl]acridin-9-one |
InChI |
InChI=1S/C23H22N2O2/c26-18(15-24-14-17-8-2-1-3-9-17)16-25-21-12-6-4-10-19(21)23(27)20-11-5-7-13-22(20)25/h1-13,18,24,26H,14-16H2 |
InChI 键 |
PVTQPWTWFHVXEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNCC(CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B12974173.png)

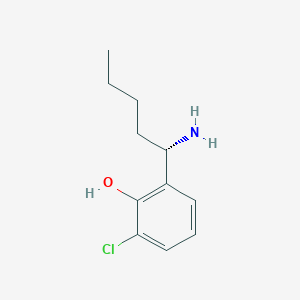
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)

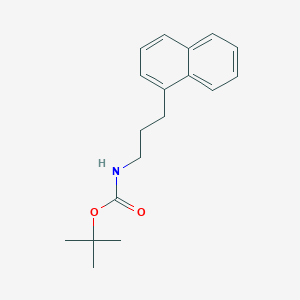

![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
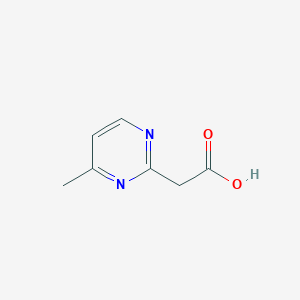
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

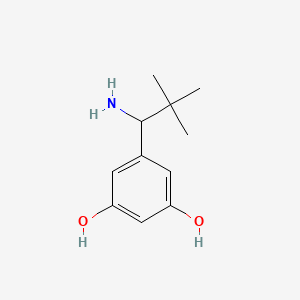
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)

